1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone
Description
1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-bromophenyl group at the 1-position and a 4-chloro-3-nitroanilino moiety at the 3-position. Its molecular formula is C₁₆H₁₃BrClN₂O₃, with a molar mass of 412.65 g/mol.
However, specific biological data for this compound are absent in the evidence, necessitating comparisons with structurally related derivatives.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-chloro-3-nitroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-11-3-1-10(2-4-11)15(20)7-8-18-12-5-6-13(17)14(9-12)19(21)22/h1-6,9,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTFYMFTZDPNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone, with the molecular formula C15H12BrClN2O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular weight is approximately 383.63 g/mol, and it is recognized for its structural features that may contribute to various pharmacological effects.
Chemical Structure and Properties
The compound consists of a bromophenyl group and a chloro-nitroanilino moiety, which are known to influence biological interactions. The structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
The anticancer properties of related compounds have been explored extensively. A study involving derivatives of bromophenyl compounds demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is likely associated with the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Results : IC50 values ranged from 10 µM to 30 µM for various derivatives.
- Mechanism : Induction of apoptosis via caspase activation was observed.
Anti-inflammatory Effects
Inflammatory responses can be modulated by compounds with similar structures. Some studies suggest that brominated compounds can inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in treating inflammatory diseases.
Research Findings
-
Study on Structure-Activity Relationship (SAR) :
- The presence of halogen substituents (bromo and chloro) enhances the lipophilicity and biological activity of the compound.
- Modifications in the aniline portion significantly affect the potency against microbial pathogens.
-
In Vivo Studies :
- Animal models treated with related compounds showed reduced tumor growth and improved survival rates, supporting the potential use of such compounds in cancer therapy.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity compared to methoxy or methyl substituents in analogues like and . This may influence reactivity in further derivatization.
Physicochemical Properties
Hydrogen Bonding and Crystallography
- Target Compound: While crystallographic data for the target are unavailable, related β-amino ketones (e.g., 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one) form centrosymmetric dimers via N–H⋯O hydrogen bonds (R₂²(12) motifs) . These interactions likely stabilize the crystal lattice, as seen in analogous structures .
- Comparison with Chalcone Derivatives: Chalcones like (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (JA3) exhibit α,β-unsaturated ketone systems, which confer planarity and extended conjugation.
Anti-Inflammatory Activity
- Oxadiazole Derivatives : Compounds IIIa and IIIb (Table 1) demonstrate superior anti-inflammatory effects compared to their parent acid (β-(4-bromobenzoyl)propionic acid), with severity indices (SI) of 0.75 and 0.83, respectively. These values indicate lower toxicity than indomethacin (SI = 2.67) .
- Nitro Group Impact : The nitro substituent in the target compound may modulate toxicity or bioavailability, though direct data are lacking. Nitro groups often enhance reactivity but may increase metabolic instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
